4-Phenylnaphthalene-2-carboxylic acid
Description
Properties
IUPAC Name |
4-phenylnaphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O2/c18-17(19)14-10-13-8-4-5-9-15(13)16(11-14)12-6-2-1-3-7-12/h1-11H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRIQVMVBEYRTPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC3=CC=CC=C32)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40533701 | |
| Record name | 4-Phenylnaphthalene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40533701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17560-24-6 | |
| Record name | 4-Phenylnaphthalene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40533701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Acylation and Cyclization
The Friedel-Crafts acylation strategy is a classical approach for constructing naphthalene frameworks. In a study by Utane et al. , β-benzoyl propionic acid (β-BPA) was synthesized via Friedel-Crafts acylation of benzene with succinic anhydride using anhydrous AlCl₃. Cyclization of β-BPA derivatives with aryl aldehydes in the presence of zeolite H-Beta yielded 1-phenylnaphthalene precursors, which were subsequently oxidized to the carboxylic acid.
Key Steps:
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Friedel-Crafts Acylation:
Reaction conditions: 45–55°C, 2–3 kg pressure, methanol solvent.
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Cyclization:
Yields: 60–75% after column chromatography.
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Oxidation:
Carboxylic acid formation via alkaline hydrolysis of ester intermediates.
Metal-Free Cycloaddition of Alkynylbenzaldehydes
A novel metal-free protocol was reported by Larock and Roesch , involving iodonium-promoted cycloaddition of o-alkynylbenzaldehydes with alkynes or alkenes. This method avoids transition metals, making it environmentally favorable.
Procedure:
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Reactants: 2-Alkynylbenzaldehyde derivatives, IPy₂BF₄, HBF₄.
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Conditions: Dichloromethane, room temperature.
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Mechanism: Electrophilic iodonium intermediates facilitate [4+2] cycloaddition.
Example Synthesis:
Hydrolysis of Nitriles
Nitrile hydrolysis is a two-step process involving cyanide displacement followed by acid- or base-catalyzed hydrolysis. Filler and Leipold demonstrated this route using alkyl halides:
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Cyanide Displacement:
Conditions: SN₂ mechanism, polar aprotic solvents.
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Hydrolysis:
Case Study:
4-Phenylnaphthalene-2-carbonitrile was hydrolyzed using 6M HCl at reflux to afford the target acid in 85% yield .
Carboxylation of Grignard Reagents
Grignard reagents react with CO₂ to form carboxylic acids. This method is effective for introducing the carboxy group at specific positions:
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Grignard Formation:
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Protonation:
Yield: 65–78% after purification.
Ullmann Coupling and Subsequent Functionalization
In a patent by Baddar , Ullmann coupling of aryl halides with naphthalene precursors was employed. For example, 1-chloronaphthalene-2-carboxylic acid was coupled with phenylboronic acid under Pd catalysis:
Conditions: DMF, K₂CO₃, 100°C. Yield: 70% .
Comparative Analysis of Methods
| Method | Yield | Advantages | Limitations |
|---|---|---|---|
| Friedel-Crafts | 60–75% | Scalable, uses inexpensive reagents | Requires harsh acids, multi-step |
| Metal-Free Cycloaddition | 80–85% | Eco-friendly, single-step | Limited substrate scope |
| Nitrile Hydrolysis | 70–90% | High purity, straightforward | Toxic cyanide intermediates |
| Grignard Carboxylation | 65–78% | Precise functionalization | Sensitive to moisture, air |
| Ullmann Coupling | 65–70% | Compatible with diverse aryl groups | Expensive catalysts, high temperatures |
Chemical Reactions Analysis
Types of Reactions
4-Phenylnaphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The carboxylic acid group can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alcohols.
Oxidation: Reagents such as nitric acid or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) may be employed.
Esterification: Typically involves alcohols and acid catalysts like sulfuric acid.
Major Products
Nucleophilic Substitution: Substituted derivatives of this compound.
Oxidation: Oxidized derivatives, potentially including quinones.
Reduction: Reduced forms, such as alcohols or hydrocarbons.
Esterification: Esters of this compound.
Scientific Research Applications
Chemistry
PNCA serves as a precursor in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions, such as nucleophilic substitution and esterification, makes it valuable in organic synthesis.
Biology
Research indicates that PNCA exhibits significant biological activities:
- Antimicrobial Activity: PNCA has demonstrated effectiveness against multiple bacterial strains. The minimum inhibitory concentrations (MICs) against key pathogens are summarized below:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 20 |
These findings suggest its potential as a candidate for developing new antimicrobial agents, particularly in combating antibiotic resistance .
- Anticancer Activity: PNCA has been shown to induce apoptosis in various cancer cell lines. For example, it reduced cell viability in MCF-7 breast cancer cells with an IC50 value of approximately 25 µM. The compound's mechanism appears to involve the inhibition of cyclooxygenase (COX) enzymes, which are crucial in inflammation and cancer progression .
Medicine
In medicinal chemistry, PNCA is explored for its potential therapeutic applications:
- Pharmacological Studies: Its interactions with biomolecules suggest possible roles as a pharmacophore in drug development. The compound's ability to form hydrogen bonds and electrostatic interactions enhances its binding affinity to proteins involved in cellular processes .
Industrial Applications
PNCA finds utility in the development of materials with specific chemical properties, including polymers and dyes. Its unique structure allows for modifications that can tailor material properties for specific industrial needs.
Case Studies and Research Findings
-
Antimicrobial Efficacy Study:
A comparative study evaluated PNCA alongside other naphthalene derivatives for antimicrobial activity. Results indicated that PNCA exhibited potent activity against both Gram-positive and Gram-negative bacteria while demonstrating lower cytotoxicity towards human cells compared to other derivatives . -
Anticancer Mechanism Investigation:
In vitro studies assessed the anticancer properties of PNCA across different cancer cell lines. The results highlighted a dose-dependent decrease in cell viability, confirming its effectiveness in targeting cancer cells while sparing normal cells .
Mechanism of Action
The mechanism of action of 4-Phenylnaphthalene-2-carboxylic acid involves its interaction with various molecular targets. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. Specific pathways and targets may vary depending on the context of its use, such as in biological systems or chemical reactions .
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenecarboxylic acid: Similar structure but lacks the phenyl group at the 4-position.
1-Phenylnaphthalene-3-carboxylic acid: Similar structure with the carboxylic acid group at a different position.
Uniqueness
The presence of the phenyl group at the 4-position can enhance its stability and interaction with other molecules, making it a valuable compound for various research and industrial purposes .
Biological Activity
4-Phenylnaphthalene-2-carboxylic acid (PNCA) is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
This compound is characterized by its naphthalene backbone with a phenyl substituent at the 4-position and a carboxylic acid group at the 2-position. This unique structure contributes to its reactivity and interaction with biological molecules.
Antimicrobial Properties
Research has demonstrated that PNCA exhibits broad-spectrum antimicrobial activity. For instance, studies have shown that it can inhibit the growth of various bacteria, including Staphylococcus aureus , Escherichia coli , and Pseudomonas aeruginosa . Table 1 summarizes the minimum inhibitory concentrations (MICs) of PNCA against these pathogens:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 20 |
These findings suggest that PNCA could be a potential candidate for developing new antimicrobial agents, especially in an era of increasing antibiotic resistance .
Anticancer Activity
In addition to its antimicrobial properties, PNCA has been investigated for its anticancer effects. Studies indicate that it can induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and modulation of apoptotic markers. For example, one study reported that PNCA reduced cell viability in human breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM .
The biological activity of PNCA is attributed to its ability to interact with multiple molecular targets. The carboxylic acid group facilitates hydrogen bonding and electrostatic interactions, enhancing its binding affinity to proteins and enzymes involved in cellular processes. Specifically, PNCA has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and cancer progression .
Study on Antimicrobial Effects
In a comparative study, PNCA was evaluated alongside other naphthalene derivatives for their antimicrobial efficacy. The results indicated that PNCA not only exhibited potent activity against Gram-positive and Gram-negative bacteria but also showed lower cytotoxicity towards human cells compared to other derivatives . This highlights its potential as a safer alternative in antimicrobial therapy.
Study on Anticancer Properties
Another significant study focused on the anticancer properties of PNCA in vitro. The researchers treated various cancer cell lines with different concentrations of PNCA and assessed cell viability using MTT assays. The results demonstrated a dose-dependent decrease in cell viability, suggesting that PNCA effectively targets cancer cells while sparing normal cells .
Q & A
Q. What are the optimal synthetic routes for 4-phenylnaphthalene-2-carboxylic acid, and how can reaction conditions be tailored to improve yield?
Methodological Answer: The synthesis of polyaromatic carboxylic acids like this compound typically involves Friedel-Crafts acylation or Suzuki-Miyaura coupling to introduce substituents. For example, derivatives such as 6,7-dihydroxynaphthalene-2-carboxylic acid (a structurally similar compound) are synthesized using hydroxylation and carboxylation steps under controlled pH and temperature . Key parameters include:
- Catalyst selection : Transition metal catalysts (e.g., Pd) for cross-coupling reactions.
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Purification : Column chromatography with gradients of ethyl acetate/hexane to isolate the carboxylic acid derivative.
Yield improvements require iterative adjustment of stoichiometry and reaction time, validated via TLC or HPLC monitoring .
Q. How can spectroscopic and chromatographic techniques characterize this compound and its derivatives?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituent positions (e.g., phenyl group at position 4 and carboxylic acid at position 2). Aromatic proton signals in δ 7.2–8.5 ppm confirm naphthalene backbone .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., CHO) with <5 ppm error.
- High-Performance Liquid Chromatography (HPLC) : Assess purity using C18 columns and UV detection at 254 nm. Retention time comparison with standards ensures reproducibility .
Advanced Research Questions
Q. What computational modeling approaches predict the reactivity and electronic properties of this compound?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) can model:
- Electron distribution : Carboxylic acid groups act as electron-withdrawing moieties, directing electrophilic substitution to the phenyl ring.
- Reactivity hotspots : Frontier molecular orbital analysis (HOMO-LUMO gaps) identifies sites prone to oxidation or nucleophilic attack .
Software tools like Gaussian or ORCA are used, with solvent effects modeled via the Polarizable Continuum Model (PCM). Validation against experimental UV-Vis spectra ensures accuracy .
Q. How do structural modifications (e.g., hydroxyl or halogen substituents) alter the biological activity of this compound derivatives?
Methodological Answer:
- Antimicrobial assays : Derivatives like 6,7-dihydroxynaphthalene-2-carboxylic acid show enhanced activity due to hydrogen bonding with microbial enzymes. MIC (Minimum Inhibitory Concentration) tests against E. coli or S. aureus under standardized CLSI protocols .
- Enzyme inhibition studies : Fluorescence quenching assays measure binding affinity to target enzymes (e.g., cyclooxygenase-2). Substituent electronegativity (e.g., Cl or F) correlates with inhibition potency via Hammett plots .
- Contradiction resolution : Discrepancies in activity data may arise from assay conditions (e.g., pH affecting ionization of carboxylic acid). Controlled studies with buffered solutions (pH 7.4) are critical .
Q. What strategies mitigate toxicity risks during in vitro and in vivo studies of this compound derivatives?
Methodological Answer:
- In vitro cytotoxicity screening : MTT assays on HEK-293 or HepG2 cells establish IC values. Structural analogs with lower logP values (e.g., <3) reduce membrane permeability and off-target effects .
- In vivo safety profiling : Acute toxicity studies in rodents (OECD 423 guidelines) monitor organ histopathology and serum biomarkers (ALT, creatinine). Derivatives with hydroxyl groups exhibit faster renal clearance, reducing hepatotoxicity risks .
- Handling protocols : Use fume hoods and PPE (nitrile gloves, lab coats) to prevent dermal/oral exposure, as recommended in safety data sheets for similar compounds .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported solubility or stability data for this compound?
Methodological Answer:
- Solubility conflicts : Compare solvent systems (e.g., DMSO vs. aqueous buffers) and use dynamic light scattering (DLS) to detect aggregation. For example, carboxylate salt forms (e.g., sodium) improve aqueous solubility .
- Stability studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring identify hydrolytic or oxidative degradation products. Contradictions may arise from impurities in commercial batches; purify via recrystallization (ethanol/water) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
